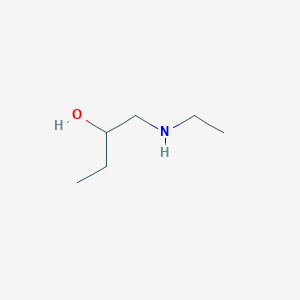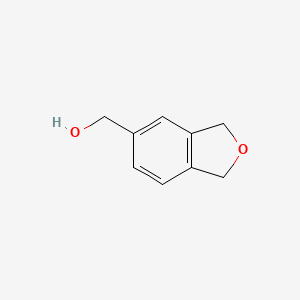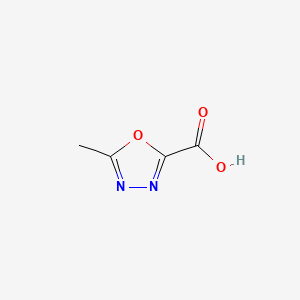![molecular formula C12H7N3 B1320324 9H-Pyrido[3,4-b]indole-3-carbonitrile CAS No. 83911-48-2](/img/structure/B1320324.png)
9H-Pyrido[3,4-b]indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9H-Pyrido[3,4-b]indole-3-carbonitrile is a derivative of the pyridoindole family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyridoindole core with a carbonitrile group attached to it. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities.
Synthesis Analysis
The synthesis of pyridoindole derivatives, such as 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile compounds, has been achieved through a novel multicomponent approach. This method involves a one-pot cyclocondensation reaction using substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a silica-supported ionic liquid catalyst . This synthesis route is notable for its efficiency and the ability to introduce various aryl groups into the pyridoindole framework.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, provides insight into the spatial arrangement of the pyridoindole system. In this compound, the indole and central pyrrole rings are inclined at a specific angle, and the carbonitrile group is almost coplanar with the pyrrole ring . Such structural details are crucial for understanding the interaction of these compounds with biological targets and can influence their pharmacological properties.
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving 9H-Pyrido[3,4-b]indole-3-carbonitrile, the synthesis and structural analyses suggest that the carbonitrile group could be a reactive site for further chemical modifications. The presence of the carbonitrile group adjacent to the pyrrole ring may also influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridoindole derivatives are influenced by their molecular structure. For instance, the crystal structure of the related compound mentioned earlier reveals the presence of N—H⋯N hydrogen bonds and π–π interactions, which contribute to the stability and packing of the molecules in the solid state . These interactions can affect the compound's solubility, melting point, and other physical properties. The dihedral angles between the rings and the planarity of the carbonitrile group are also important factors that can impact the chemical properties and reactivity of these compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
9H-Pyrido[3,4-b]indole-3-carbonitrile derivatives are significant in chemical synthesis and structure analysis. Murakami et al. (2010) highlighted the synthesis of mutagenic compounds like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole from non-mutagenic compounds through a process involving nitrogen substitution. This compound has been implicated in mutagenic activities, demonstrating the significance of structural variations in chemical properties and biological activities (Murakami et al., 2010). Similarly, Meesala et al. (2014) discussed an efficient synthesis method for 9-phenyl-9H-pyrido[3,4-b]indole derivatives and analyzed their crystal structure, indicating the compound's relevance in structural chemistry and material science (Meesala et al., 2014).
Analytical Methodologies and Detection
The compound and its derivatives are also crucial in analytical methodologies, particularly in the detection and quantification of certain compounds in foodstuff. Andrés et al. (2010) and Crotti et al. (2010) detailed novel methodologies for the separation, quantification, and detection of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in meat samples and foodstuff, respectively. These studies underscore the role of 9H-pyrido[3,4-b]indole-3-carbonitrile derivatives in enhancing food safety and understanding dietary risk factors (de Andrés et al., 2010); (Crotti et al., 2010).
Pharmaceutical Research and Drug Development
In pharmaceutical research and drug development, Choudhary et al. (2011) synthesized derivatives of 9H-pyrido[3,4-b]indole-3-carbonitrile with potential antidiabetic properties, highlighting the compound's potential in developing new therapeutic agents (Choudhary et al., 2011).
Corrosion Inhibition
Lebrini et al. (2010, 2013) investigated the role of 9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors for steel, revealing the compound's practical applications in industrial maintenance and protection (Lebrini et al., 2010); (Lebrini et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDZJANGRBUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602000 |
Source


|
| Record name | 9H-beta-Carboline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-b]indole-3-carbonitrile | |
CAS RN |
83911-48-2 |
Source


|
| Record name | 9H-beta-Carboline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
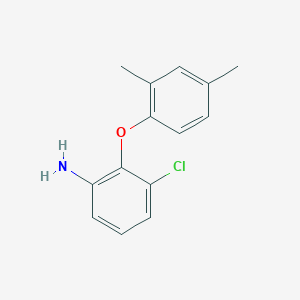
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
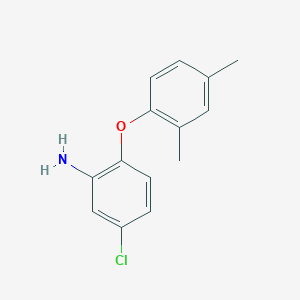




![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

